molecular formula C43H51NO14 B193550 6-Oxodocetaxel CAS No. 167074-97-7

6-Oxodocetaxel

Cat. No. B193550
CAS RN: 167074-97-7
M. Wt: 805.9 g/mol
InChI Key: ZOLQDWANVNOXBK-YYCGEXIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxodocetaxel is an impurity in the production of docetaxel . Docetaxel is a taxane drug used to treat several types of cancers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Oxodocetaxel include a density of 1.4±0.1 g/cm3, boiling point of 887.3±65.0 °C at 760 mmHg, vapour pressure of 0.0±0.3 mmHg at 25°C, enthalpy of vaporization of 135.1±3.0 kJ/mol, flash point of 490.4±34.3 °C, and index of refraction of 1.614 . It has 15 H bond acceptors, 4 H bond donors, 13 freely rotating bonds, and a polar surface area of 221 Å2 .

Scientific Research Applications

Development of Alternative Drug Delivery Systems

The study of epimerization, where compounds like 6-Oxodocetaxel are formed, has led to the development of alternative drug delivery systems for Docetaxel. These systems aim to reduce systemic toxicity and improve the stability of the drug .

Understanding Chemotherapy Resistance

The presence of epimers like 6-Oxodocetaxel has been linked to tumor resistance to chemotherapy. Researching these compounds helps in understanding the mechanisms behind chemotherapy resistance and developing strategies to overcome it .

Enhancing In Vitro Cytotoxicity

Research indicates that alternative formulations of Docetaxel, which control the formation of epimers like 6-Oxodocetaxel, show enhanced cytotoxicity against certain cancer cell lines in vitro. This could lead to more effective chemotherapy treatments .

Pharmaceutical Research and Development

6-Oxodocetaxel is used in pharmaceutical R&D for the synthesis of new analogs and derivatives of Docetaxel. These efforts aim to discover drugs with improved therapeutic profiles .

Regulatory Compliance and Safety

In the pharmaceutical industry, 6-Oxodocetaxel is used to comply with regulatory guidelines that require detailed characterization of all components and impurities in drug formulations. This ensures the safety and efficacy of the drugs before they reach the market .

Safety and Hazards

The safety data sheet for docetaxel, the drug in whose production 6-Oxodocetaxel is an impurity, indicates that it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .

Mechanism of Action

Target of Action

6-Oxodocetaxel, also known as 10-Oxo Docetaxel, is a derivative of Docetaxel . Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers . The primary target of Docetaxel, and by extension 6-Oxodocetaxel, is microtubulin . Microtubulin is a protein that plays a crucial role in cell division .

Mode of Action

6-Oxodocetaxel, like Docetaxel, binds to microtubulin with high affinity . This binding prevents cell division and promotes cell death . Specifically, Docetaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine, which cause the depolymerization of microtubules in vivo, Docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner .

Biochemical Pathways

The mechanism of action of 6-Oxodocetaxel involves the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This impedes the mitosis of tumor cells and eventually causes apoptosis .

Pharmacokinetics

The pharmacokinetics of Docetaxel are complex and have been the subject of intensive investigation . Docetaxel is subject to extensive metabolic conversion by the cytochrome P450 (CYP) 3A isoenzymes, which results in several pharmacologically inactive oxidation products . The clearance of Docetaxel is related to a1-acid glycoprotein level, hepatic function, age, and body surface area .

Result of Action

The result of 6-Oxodocetaxel’s action is decreased cell viability and DNA replication . This is attributed to the induction of apoptosis . The cytotoxicity studies revealed that the inclusion complexes of Docetaxel exhibited better cytotoxicity profiles against certain cells than that of Docetaxel alone .

Action Environment

The action of 6-Oxodocetaxel can be influenced by environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its toxicity and poor water solubility . To overcome these disadvantages, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared and characterized . The water solubility of Docetaxel is remarkably increased after forming these inclusion complexes .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-YYCGEXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168225
Record name 6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxodocetaxel

CAS RN

167074-97-7
Record name 6-Oxodocetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167074977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-OXODOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB305F5FMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxodocetaxel
Reactant of Route 2
6-Oxodocetaxel
Reactant of Route 3
Reactant of Route 3
6-Oxodocetaxel
Reactant of Route 4
6-Oxodocetaxel
Reactant of Route 5
6-Oxodocetaxel
Reactant of Route 6
Reactant of Route 6
6-Oxodocetaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.